(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate
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Overview
Description
(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes an amino group, a carbonyl group, and a phenyldiazenyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate can be achieved through several laboratory methods. One common approach involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst . The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which allow for the efficient and sustainable synthesis of esters . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate involves its interaction with specific molecular targets and pathways. The compound’s ester bond can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors . Additionally, the phenyldiazenyl group may participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butanoate: Another ester with a fruity aroma, used in flavoring agents.
Benzylacetone: A ketone with a similar aromatic structure, used in perfumes.
Uniqueness
(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate stands out due to its complex structure, which includes an amino group, a carbonyl group, and a phenyldiazenyl group
Properties
CAS No. |
63556-70-7 |
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Molecular Formula |
C17H16N3O4- |
Molecular Weight |
326.33 g/mol |
IUPAC Name |
(2S)-2-amino-4-oxo-4-[(4-phenyldiazenylphenyl)methoxy]butanoate |
InChI |
InChI=1S/C17H17N3O4/c18-15(17(22)23)10-16(21)24-11-12-6-8-14(9-7-12)20-19-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,22,23)/p-1/t15-/m0/s1 |
InChI Key |
WYIIFXUQOFXAEV-HNNXBMFYSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)COC(=O)C[C@@H](C(=O)[O-])N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)COC(=O)CC(C(=O)[O-])N |
Origin of Product |
United States |
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